molecular formula C13H13N7O2 B2561814 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903153-48-9

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2561814
CAS No.: 1903153-48-9
M. Wt: 299.294
InChI Key: WDZQFBKMESTJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a benzotriazinone core linked to a methyl-triazole carboxamide group via an ethyl spacer. This specific molecular architecture, particularly the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety, is recognized in medicinal chemistry research. Compounds containing this scaffold have been investigated for their potential to interact with various biological targets . For instance, related molecular structures have been surveyed as potential modulators for neurological targets, highlighting the interest in this chemotype for basic scientific research . The integration of the 1,2,3-triazole ring, often employed in click chemistry and as a bioisostere, further enhances the compound's utility as a versatile building block for chemical biology and drug discovery programs. Researchers may value this chemical for constructing more complex molecules, exploring structure-activity relationships (SAR), or as a starting point for developing enzyme inhibitors or protein binders. This product is provided for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-19-8-11(16-17-19)12(21)14-6-7-20-13(22)9-4-2-3-5-10(9)15-18-20/h2-5,8H,6-7H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZQFBKMESTJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Biological Activity

1-Methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034505-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with an indazole ring and a carboxamide group. Its molecular formula is C18H16N6O2C_{18}H_{16}N_{6}O_{2}, with a molecular weight of approximately 348.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the indazole ring and subsequent acylation processes.

Anticancer Properties

Research indicates that derivatives of benzotriazine, including compounds similar to this compound, exhibit significant anticancer activities. For instance, certain benzotriazinone derivatives have shown effectiveness against various cancer cell lines by inhibiting cell growth and inducing apoptosis through mechanisms such as targeting specific receptors involved in cancer progression .

Antimicrobial Activity

Compounds containing the triazole moiety are known for their antimicrobial properties. In vitro studies have demonstrated that related triazole derivatives exhibit potent activity against a range of bacterial strains and fungi. This suggests that this compound may similarly possess antimicrobial effects .

Cholinesterase Inhibition

Recent studies have highlighted the potential of compounds with the 4-oxobenzo[d][1,2,3]triazin structure as cholinesterase inhibitors. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, derivatives have exhibited IC50 values significantly lower than standard inhibitors like donepezil .

Study on Anticancer Activity

A study synthesized various benzotriazine derivatives and evaluated their anticancer properties against HepG2 liver carcinoma cells. The most promising derivatives demonstrated strong binding affinities toward specific targets involved in cancer cell proliferation . This highlights the potential for this compound to be developed as an anticancer agent.

Study on Cholinesterase Inhibition

In another study focused on cholinesterase inhibition, a series of compounds were tested against AChE and BuChE. One compound demonstrated an IC50 value of 3.2 μM against BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease . This suggests that similar structural compounds may also exhibit significant cholinergic activity.

Data Table: Biological Activities Overview

Property Activity Reference
AnticancerEffective against HepG2 cells
AntimicrobialActive against bacteria/fungi
Cholinesterase InhibitionIC50 = 3.2 μM (against BuChE)

Scientific Research Applications

Biological Applications

The biological applications of this compound are significant and varied:

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have indicated that similar compounds can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics . The presence of the triazole moiety is crucial for this activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, its mechanism of action may involve the disruption of key metabolic pathways in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For example, it has shown promise as a cholinesterase inhibitor with sub-micromolar IC50 values, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds in various biological assays:

  • Study on Antimicrobial Activity : A series of 4-oxobenzo[d][1,2,3]triazin derivatives were synthesized and evaluated for their antibacterial activity. Among these compounds, some displayed significant inhibition against Mycobacterium smegmatis, indicating their potential use in treating infections caused by resistant strains .
  • Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several triazole-carboxamide derivatives documented in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:

Table 1: Structural Comparison of Key Triazole-Carboxamide Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound: 1-Methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide + benzo-triazinone Benzo[d][1,2,3]triazin-4-one, ethyl linker N/A N/A Not reported in evidence
(E)-N-(4-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzyl)-8-methylnon-6-enamide (14e) Triazole-carboxamide + enamide chain 4-Nitrophenyl, methoxybenzyl, methylnonenamide 131.0 95.0 Antiproliferative (lung cancer)
(E)-N-(4-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzyl)-8-methylnon-6-enamide (14h) Triazole-carboxamide + enamide chain 4-Fluorophenyl, methoxybenzyl, methylnonenamide 118.0 95.0 Antiproliferative (lung cancer)
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide Bis-triazole-carboxamide Ethoxyphenyl, methyltriazole N/A N/A Not reported
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide + benzoxazole 4-Chlorophenyl, hydroxyethyl, benzoxazole N/A N/A Not reported

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): Compounds like 14e (4-nitrophenyl) exhibit higher melting points (131.0°C) compared to 14h (4-fluorophenyl, 118.0°C), suggesting enhanced crystallinity or stability due to strong dipole interactions . Halogenated Derivatives: Fluorophenyl-substituted compounds (e.g., 14h, 14i) show moderate melting points but high yields (≥93%), indicating synthetic accessibility . Heterocyclic Moieties: The target compound’s benzo-triazinone group may offer distinct π-stacking or hydrogen-bonding capabilities compared to benzoxazole or enamide-linked analogs .

Biological Activity: Antiproliferative activity is prominent in compounds with enamide chains (e.g., 14e, 14h) against lung cancer cells, likely due to interference with cellular signaling pathways .

Synthetic Feasibility :

  • Yields for triazole-carboxamides range from 84–97% in the provided evidence, with microwave-assisted click chemistry commonly employed for triazole formation . The ethyl linker in the target compound may require specialized coupling reagents for efficient synthesis.

Research Findings and Trends

Physicochemical Properties :

  • Melting Points : Correlate with molecular symmetry and substituent polarity. Nitro and bromo derivatives exhibit higher melting points (>130°C) than methoxy or fluorophenyl analogs .
  • Solubility: Hydroxyethyl or ethoxy groups (e.g., in ) may improve aqueous solubility, whereas benzo-triazinone’s planar structure could reduce it in the target compound.

Structural Insights from Crystallography :

  • Software like SHELXL and WinGX are critical for refining crystal structures of triazole derivatives, enabling precise determination of bond lengths and angles . For example, anisotropic displacement parameters in similar compounds reveal rigid triazole cores and flexible side chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.